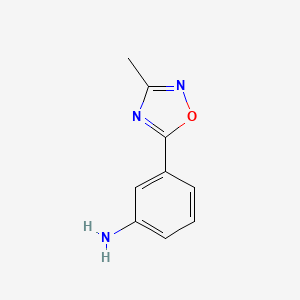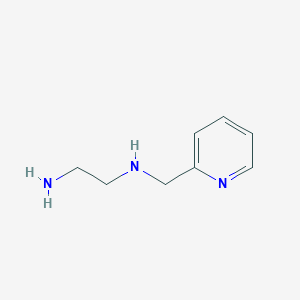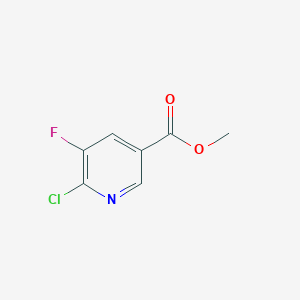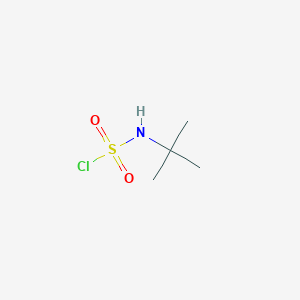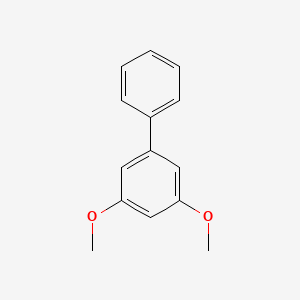
3,5-二甲氧基联苯
描述
3,5-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2 . It is also known as 3,3’-Bianisole . The compound has a molecular weight of 214.26 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxybiphenyl consists of two benzene rings linked together with methoxy groups attached to the 3rd and 5th carbon atoms on both rings . The compound has a linear formula of CH3OC6H4C6H4OCH3 .Physical And Chemical Properties Analysis
3,5-Dimethoxybiphenyl is a solid compound with a boiling point of 328 °C and a melting point of 44-45 °C . Its SMILES string representation is COc1cccc(c1)-c2cccc(OC)c2 .科学研究应用
1. 结构分析和晶体学
- 结构特征:3,5-二氯-3',4'-二甲氧基联苯,是3,5-二甲氧基联苯的衍生物,展示了显著的π-π堆积相互作用和二面角,表明其稳定的分子结构。这可以为类似化合物的分子设计提供见解 (Dhakal et al., 2019)。
- 晶体结构分析:已确定了3,3′-二甲氧基联苯的晶体结构,揭示了联苯衍生物中氢相互作用的细节,对于研究分子相互作用很有用 (Rajnikant et al., 2004)。
2. 有机合成
- 钯催化官能化:利用与3,5-二甲氧基联苯相关的3,5-二甲基吡唑,在钯催化的邻位-sp2 C-H芳基化中展示了其在合成非对称取代苯胺中的潜力,这是有机合成中的关键方面 (Kwak et al., 2018)。
3. 材料科学
- 电聚合研究:对类似于3,5-二甲氧基联苯的3,4-二甲氧基碲吩化合物的合成和结构分析揭示了电聚合过程的见解,这对于材料科学中创造创新材料至关重要 (Patra et al., 2009)。
- 电致变色材料:研究包含与3,5-二甲氧基联苯相似的噻吩衍生物的给体-受体聚合物电致变色材料,为NIR电致变色器件的先进材料的开发提供信息 (Zhao et al., 2014)。
4. 生物活性化合物
- 南极地衣研究:从南极地衣中分离出具有与3,5-二甲氧基联苯结构相关的生物活性三苯类化合物,展示了其在发现新的生物活性物质方面的潜力 (Phi et al., 2022)。
未来方向
While specific future directions for 3,5-Dimethoxybiphenyl are not available, research on similar compounds suggests potential applications in various fields. For instance, lignin, vanillin (4-hydroxy-3-methoxybenzaldehyde), and divanillin (6,6’-dihydroxy-5,5’-dimethoxybiphenyl-3,3’-dicarbaldehyde)-based resins have attracted attention due to their low cost, environmental benefits, good thermal stability, excellent mechanical properties, and suitability for high-performance natural fiber composite applications .
属性
IUPAC Name |
1,3-dimethoxy-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCDYBZNSNECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466895 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64326-17-6 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 3,5-Dimethoxybiphenyl?
A1: [] Suzuki and Stille cross-coupling reactions are effective methods for synthesizing 3,5-Dimethoxybiphenyl. This involves using either a 3,5-dimethoxyphenyl boronic acid or a 1-trimethyltin-3,5-dimethoxybenzene derivative, which undergoes a cross-coupling reaction with a suitable aryl halide. This approach allows for the introduction of various substituents onto the biphenyl scaffold, expanding the possibilities for further derivatization and exploration of structure-activity relationships. For example, 5-allyl-1,3-dimethoxybenzene can be synthesized via this method and then demethylated to yield the corresponding resorcinol derivative. You can find more details about this synthesis in the paper titled "Synthesis of 5‐Substituted Resorcinol Derivatives via Cross‐Coupling Reactions". []
Q2: Where has 3,5-Dimethoxybiphenyl been found in nature?
A2: [, ] 3,5-Dimethoxybiphenyl has been identified in the wood of the willow tree species Salix caprea L. [] It has also been isolated from the mangrove endophytic fungus Penicillium sp. ZH16. [] The presence of this compound in such diverse organisms suggests a potential role in their biological processes, though further research is needed to elucidate its specific functions.
Q3: Are there any analytical techniques commonly used for identifying and quantifying 3,5-Dimethoxybiphenyl?
A4: [, ] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization. Additionally, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or MS, are valuable for separating, identifying, and quantifying 3,5-Dimethoxybiphenyl within complex mixtures. For instance, researchers used these techniques to isolate and identify 3,5-Dimethoxybiphenyl in both the Salix caprea L. wood and the Penicillium sp. ZH16 fungus. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









